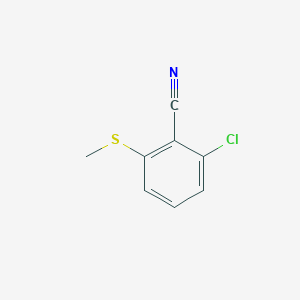
2-Chloro-6-(methylsulfanyl)benzonitrile
Descripción general
Descripción
2-Chloro-6-(methylsulfanyl)benzonitrile is a useful research compound. Its molecular formula is C8H6ClNS and its molecular weight is 183.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Chloro-6-(methylsulfanyl)benzonitrile, with the chemical formula C8H7ClNS, is an organic compound notable for its unique structure featuring a chloro group, a methylthio group, and a nitrile functional group attached to a benzene ring. This compound has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activities. Despite its promising applications, comprehensive studies detailing its biological activity remain limited.
Chemical Structure and Properties
The compound is characterized by:
- Chloro Group : Located at the 2-position of the benzene ring.
- Methylthio Group : Positioned at the 6-position.
- Nitrile Group : Attached to the benzene ring.
The molecular structure can be represented as follows:
Currently, there is no well-documented mechanism of action for this compound in the scientific literature. However, compounds with similar structures often interact with various cellular targets, influencing biochemical pathways and cellular functions. The potential mechanisms may include:
- Enzyme Interaction : Similar compounds have shown interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.
- Cellular Signaling Modulation : The compound may affect signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
While specific studies on this compound are scarce, related compounds indicate that derivatives may exhibit significant biological activities such as:
- Antiproliferative Effects : Quinoline derivatives have been noted for their activity against various cancer cell lines, suggesting potential anticancer properties for structurally related compounds.
- Anti-inflammatory Properties : Compounds targeting cyclooxygenase (COX) enzymes have shown promise in reducing inflammation, which could be relevant given the structural similarities.
Case Studies and Research Findings
-
Anticancer Potential :
- A study involving quinoline-based compounds reported antiproliferative activity against several cancer cell lines. While specific data on this compound is lacking, it is hypothesized that its structural analogs may exhibit similar effects due to shared mechanisms of action.
- Enzyme Inhibition :
- Toxicology Profile :
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Unknown | |
| Quinoline Derivatives | Antiproliferative | |
| COX Inhibitors | Anti-inflammatory |
Table 2: Toxicological Data
Propiedades
IUPAC Name |
2-chloro-6-methylsulfanylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOQQMPIMGZLDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















